molecular formula C13H19NO3S B3971067 N-(2-methoxycyclohexyl)benzenesulfonamide

N-(2-methoxycyclohexyl)benzenesulfonamide

Cat. No. B3971067
M. Wt: 269.36 g/mol
InChI Key: QTKIDUARYKGAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxycyclohexyl)benzenesulfonamide, commonly known as MOCH or MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, MOCH has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

MOCH acts as an NMDA receptor antagonist, which means it blocks the activity of this receptor. This results in a decrease in the activity of glutamate, an excitatory neurotransmitter, which can lead to a decrease in neuronal activity. This mechanism of action is similar to that of ketamine, another dissociative drug that has been studied for its potential therapeutic applications.
Biochemical and Physiological Effects
MOCH has been shown to produce dissociative and hallucinogenic effects in humans. These effects are similar to those produced by other dissociative drugs such as ketamine and phencyclidine (PCP). MOCH has also been shown to produce analgesic effects, which may be due to its activity at the NMDA receptor.

Advantages and Limitations for Lab Experiments

One advantage of using MOCH in lab experiments is that it has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that MOCH has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal studies to humans.

Future Directions

There are several directions for future research on MOCH. One area of interest is its potential therapeutic applications, particularly in the field of neuroscience. Further studies are needed to determine the efficacy and safety of MOCH as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of new drugs that are based on the structure of MOCH. These drugs may have improved therapeutic properties and reduced side effects compared to MOCH. Finally, more research is needed to understand the long-term effects of MOCH use, particularly in humans.

Scientific Research Applications

MOCH has been studied for its potential therapeutic applications, particularly in the field of neuroscience. Studies have shown that MOCH has a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This suggests that MOCH may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-4,7-8,12-14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKIDUARYKGAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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